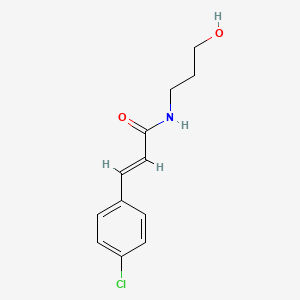![molecular formula C11H24Si2 B14659505 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole CAS No. 51874-90-9](/img/structure/B14659505.png)
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by the presence of a silole ring, which is a five-membered ring containing silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted ethylene derivative with a silicon-containing reagent under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole exerts its effects involves interactions with various molecular targets. The silicon atom in the silole ring can form bonds with other atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the trimethylsilyl group, leading to different chemical properties.
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-1H-silole: Similar structure but different reactivity due to the position of the trimethylsilyl group.
Uniqueness
1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is unique due to the presence of both the silole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
51874-90-9 |
|---|---|
Fórmula molecular |
C11H24Si2 |
Peso molecular |
212.48 g/mol |
Nombre IUPAC |
2-(1,1-dimethyl-2,3-dihydrosilol-3-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-12(2,3)8-6-11-7-9-13(4,5)10-11/h7,9,11H,6,8,10H2,1-5H3 |
Clave InChI |
YOGXEAIYIYWKIY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC(C=C1)CC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


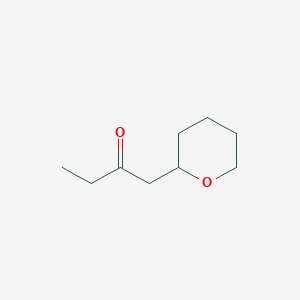
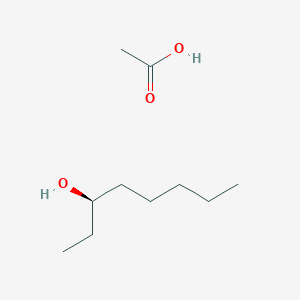
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
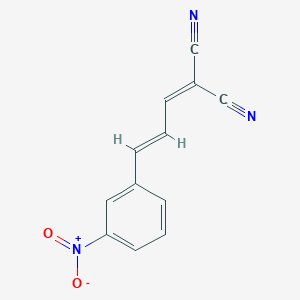

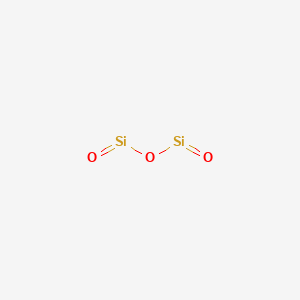
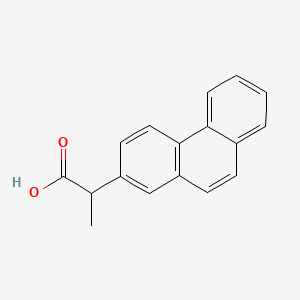
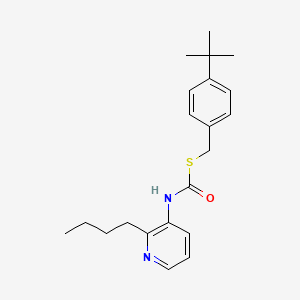
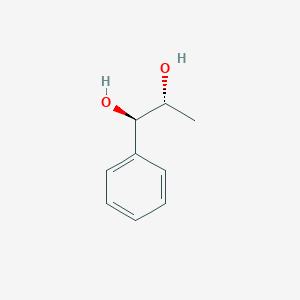
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
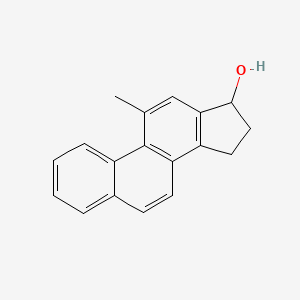
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)

